Leucyl-alanyl-dansylethylenediamine
Description
Leucyl-alanyl-dansylethylenediamine (CAS: 85589-23-7) is a synthetic dansyl-labeled peptide derivative with the molecular formula C₂₉H₄₃N₅O₅S . Its structure comprises a dansylethylenediamine backbone conjugated to the dipeptide leucine-alanine (Leu-Ala). The dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) confers fluorescent properties, making this compound valuable in biochemical assays, particularly for studying enzyme activity (e.g., proteases) or molecular interactions via fluorescence resonance energy transfer (FRET) . The ethylenediamine linker enhances solubility and flexibility, while the Leu-Ala sequence provides substrate specificity for enzymatic cleavage studies.
Properties
CAS No. |
85589-23-7 |
|---|---|
Molecular Formula |
C23H35N5O4S |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-2-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethylamino]propanoyl]-4-methylpentanamide |
InChI |
InChI=1S/C23H35N5O4S/c1-15(2)14-19(24)23(30)27-22(29)16(3)25-12-13-26-33(31,32)21-11-7-8-17-18(21)9-6-10-20(17)28(4)5/h6-11,15-16,19,25-26H,12-14,24H2,1-5H3,(H,27,29,30)/t16-,19-/m0/s1 |
InChI Key |
YAKXTRBJTKQZOS-LPHOPBHVSA-N |
SMILES |
CC(C)CC(C(=O)NC(=O)C(C)NCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)N |
Isomeric SMILES |
C[C@@H](C(=O)NC(=O)[C@H](CC(C)C)N)NCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(=O)C(C)NCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)N |
Synonyms |
Leu-Ala-DED leucyl-alanyl-dansylethylenediamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Leucyl-alanyl-dansylethylenediamine with structurally or functionally related compounds, focusing on molecular features, applications, and performance metrics:
Key Research Findings:
- Fluorescence Efficiency : this compound exhibits a quantum yield of ~0.42 , outperforming dansylamide derivatives (~0.28) but lagging behind advanced fluorophores like FITC (~0.93) .
- Enzymatic Specificity: The Leu-Ala sequence is selectively cleaved by leucine aminopeptidases, with a kinetic efficiency ($k{cat}/KM$) of 2.1 × 10⁴ M⁻¹s⁻¹, comparable to other dansyl-peptide substrates (e.g., dansyl-Gly-Pro: $1.8 × 10⁴ M⁻¹s⁻¹$) .
- Stability : Unlike azo dyes, which degrade under UV light due to photolytic cleavage of the -N=N- bond , dansyl derivatives are susceptible to photobleaching but retain functionality in short-term assays.
Critical Analysis of Comparative Studies
However, its reliance on dansyl chemistry limits its use in high-resolution imaging, where newer fluorophores (e.g., cyanine derivatives) dominate.
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